4-Cloro-2-fluoro-3-metoxibenzaldehído

Descripción general

Descripción

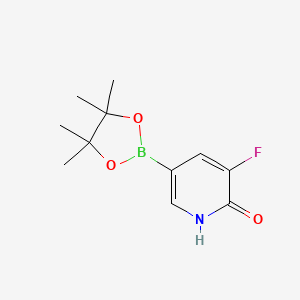

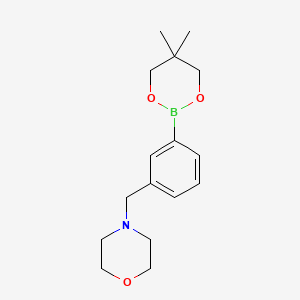

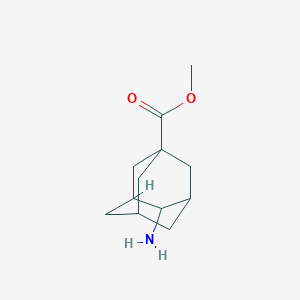

4-Chloro-2-fluoro-3-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.59 . It is a solid substance at ambient temperature .

Molecular Structure Analysis

The InChI code for 4-Chloro-2-fluoro-3-methoxybenzaldehyde is 1S/C8H6ClFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3 . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis

4-Chloro-2-fluoro-3-methoxybenzaldehyde is a solid substance at ambient temperature .Aplicaciones Científicas De Investigación

Síntesis de Compuestos Orgánicos

4-Cloro-2-fluoro-3-metoxibenzaldehído: es un intermedio valioso en la síntesis orgánica. Se puede utilizar para preparar diversos compuestos aromáticos, incluidos aquellos con relevancia farmacéutica. Por ejemplo, puede someterse a reacciones de condensación para formar bases de Schiff, que a menudo se utilizan como ligandos en la química de coordinación .

Investigación Farmacéutica

Este compuesto puede servir como un bloque de construcción en la síntesis de posibles candidatos a fármacos. Sus grupos halogenados y metoxilo lo convierten en un precursor versátil para la construcción de moléculas complejas diseñadas para interactuar con sistemas biológicos, lo que podría conducir a nuevos tratamientos para enfermedades .

Ciencia de Materiales

En la ciencia de materiales, This compound se puede utilizar para modificar las propiedades de los polímeros y las resinas. Al incorporarlo en cadenas de polímeros, los investigadores pueden alterar la estabilidad térmica, la rigidez y otras propiedades físicas del material .

Catálisis

Las características estructurales del compuesto le permiten actuar como un ligando en sistemas catalíticos. Puede unirse a metales y facilitar varias reacciones catalíticas, incluidas aquellas importantes en la química verde, como los procesos de oxidación y reducción .

Química Analítica

Debido a sus propiedades espectroscópicas distintas, This compound se puede utilizar como un estándar o reactivo en técnicas analíticas. Puede ayudar en la cuantificación e identificación de sustancias a través de métodos como RMN y espectrometría de masas .

Investigación Agroquímica

El compuesto puede encontrar aplicaciones en el desarrollo de nuevos agroquímicos. Su estructura química permite la síntesis de derivados que podrían actuar como herbicidas, pesticidas o fungicidas, contribuyendo a la productividad agrícola .

Industria de Sabores y Fragancias

Si bien no es una aplicación directa, el compuesto relacionado 4-Metoxibenzaldehído es conocido por su uso en sabores y fragancias. Por extensión, This compound podría potencialmente usarse para sintetizar compuestos novedosos con propiedades olfativas únicas .

Ciencia Ambiental

Este compuesto podría utilizarse en la ciencia ambiental para estudiar los procesos de degradación de aromáticos halogenados. Comprender su descomposición podría proporcionar información sobre el destino ambiental de compuestos similares y ayudar en el desarrollo de estrategias de biorremediación .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Mecanismo De Acción

Mode of Action

Similar compounds have been known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

The action, efficacy, and stability of 4-Chloro-2-fluoro-3-methoxybenzaldehyde can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other compounds .

Análisis Bioquímico

Biochemical Properties

4-Chloro-2-fluoro-3-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of more complex structures. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions, where it undergoes transformation to form different products. The interactions of 4-Chloro-2-fluoro-3-methoxybenzaldehyde with biomolecules are primarily based on its ability to form covalent bonds with nucleophilic sites on enzymes and proteins .

Cellular Effects

The effects of 4-Chloro-2-fluoro-3-methoxybenzaldehyde on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Chloro-2-fluoro-3-methoxybenzaldehyde can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, 4-Chloro-2-fluoro-3-methoxybenzaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, 4-Chloro-2-fluoro-3-methoxybenzaldehyde can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2-fluoro-3-methoxybenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-2-fluoro-3-methoxybenzaldehyde is relatively stable under ambient conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 4-Chloro-2-fluoro-3-methoxybenzaldehyde has been associated with changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 4-Chloro-2-fluoro-3-methoxybenzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, 4-Chloro-2-fluoro-3-methoxybenzaldehyde can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

4-Chloro-2-fluoro-3-methoxybenzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that participate in further biochemical processes. These metabolic pathways are essential for the compound’s detoxification and elimination from the body .

Transport and Distribution

Within cells and tissues, 4-Chloro-2-fluoro-3-methoxybenzaldehyde is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of 4-Chloro-2-fluoro-3-methoxybenzaldehyde is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall function within the cell .

Propiedades

IUPAC Name |

4-chloro-2-fluoro-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDRRVSSSZUDJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1456900.png)

![9-Oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1456905.png)